molecular formula C4H5F3O4 B1655549 alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure CAS No. 3821-82-7

alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure

Cat. No. B1655549
CAS RN: 3821-82-7
M. Wt: 174.08
InChI Key: LZQWASNZOATUPA-UHFFFAOYSA-N
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Description

Alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure is a type of alpha-hydroxy acid (AHA). AHAs are a class of organic compounds, also known as 2-hydroxy acids, which are carboxylic acids with a hydroxyl group on the second carbon atom . They occur naturally and can also be synthesized . The simplest AHA is glycolic acid .


Synthesis Analysis

The synthesis of alpha,beta-Dihydroxy-alpha-trifluormethylpropionsaeure involves the application of fluorinated carbohydrate-derived building blocks . Pudovik and Horner–Wadsworth–Emmons reactions are applied to achieve this goal . The progress of these reactions is significantly influenced by the acidic protons present in the molecules .


Molecular Structure Analysis

The structure of the products was established by spectroscopic (1D, 2D NMR) and spectrometric (MS) techniques . The proposed pathway of the key reactions is supported by the experimental results, as well as quantum chemical calculations .


Chemical Reactions Analysis

The alpha-ketol rearrangement is an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an alpha-hydroxy ketone or aldehyde to give an isomeric product . Alpha-hydroxy aldehydes have a strong thermodynamic preference for rearrangement to the corresponding ketols .


Physical And Chemical Properties Analysis

AHAs are water-soluble acids made from sugary fruits . They help peel away the surface of your skin so that new, more evenly pigmented skin cells may generate and take their place . On the other hand, BHAs are oil-soluble .

Mechanism of Action

AHAs work by reducing the concentration of calcium ions in the skin, promoting the shedding of skin cells at the surface . BHAs are also a skin peeling agent, but salicylic acid has additional antibacterial actions .

Safety and Hazards

Using AHAs can cause a 50 percent increase in sun sensitivity . Despite the many studies on AHAs and BHAs, experts still lack adequate information on their safety and efficacy .

Future Directions

The progress in biocatalyst development based on alpha/beta hydrolases will promote the biosynthesis of chiral compounds, thus contributing to the green and sustainable development of the chemical and pharmaceutical industry . This review summarizes the effectiveness of the most common topical AHA formulations, including mechanisms of action and future research directions .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4/c5-4(6,7)3(11,1-8)2(9)10/h8,11H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWASNZOATUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198358
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid

CAS RN

3821-82-7
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3821-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-hydroxy-2-(hydroxymethyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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